![molecular formula C20H38O5Si2 B1608212 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane CAS No. 70877-11-1](/img/structure/B1608212.png)
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane
Overview
Description
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is a chemical compound with the molecular formula C20H38O5Si2 . It is also known by the chemical name 4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate .
Synthesis Analysis
The synthesis of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane involves the use of 2,2-Dimethyl-1,3-dioxolane-4-methanol and Methacrylic acid as precursors . The reaction conditions involve stirring at 20℃ for 24 hours, followed by the addition of sodium hydrogencarbonate and further stirring for 24 hours .Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane contains a total of 64 bonds, including 26 non-H bonds, 4 multiple bonds, 16 rotatable bonds, 4 double bonds, and 2 aliphatic esters .Physical And Chemical Properties Analysis
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane has a molecular weight of 414.68400 and a density of 0.957g/cm3 . Its boiling point is 420.4ºC at 760 mmHg .Scientific Research Applications
Synthesis of Functionalized Disiloxanes
Functionalized disiloxanes can be prepared by reacting 1,3-bis (3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane with various commercial vinyl compounds containing electron-withdrawing groups . This process uses a phosphazene base as the catalyst . The resulting functionalized disiloxanes exhibit nonconventional fluorescence due to the cluster-triggered emission of chromophores .
Fluorescence Enhancement
The introduction of a Si–O unit can efficiently enhance the fluorescence emission by weak interactions between a Si atom and an O atom from ether groups . This finding opens up possibilities for the development of more organosilicon materials with unique structures and enhanced functionality .
Crosslinking of Silicone Elastomers and Preceramic Polymers
The Si-H bond in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is a very attractive functional group used for the crosslinking of silicone elastomers and preceramic polymers . This helps to protect their shape .
Addition of Organic Groups to Silicon Atom
The Si-H group in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane can be used for the addition of different organic groups to the silicon atom . This leads to the manufacture of materials with better properties .
Modification of Conventional Organic Polymers
The Si-H group in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is often linked to conventional organic polymers to modify their properties .
Curing Agent for Epoxy Molding Compounds
1,3-Bis(aminopropyl)tetramethyldisiloxane, a related compound, is used as a curing agent for epoxy molding compounds . These compounds are utilized for high-reliability semiconductor devices .
Safety and Hazards
When handling 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing to avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Mechanism of Action
Target of Action
This compound is a type of organosilicon compound, which are often used in materials science and polymer chemistry .
Mode of Action
Given its chemical structure, it likely interacts with its targets through its methacryloxybutyl groups . These groups are known to participate in polymerization reactions, which could lead to changes in the physical properties of the material .
Biochemical Pathways
Organosilicon compounds like this one are often used in the synthesis of silicon-based polymers, which have a wide range of applications in materials science .
Pharmacokinetics
As a silicon-based compound, it is likely to have different pharmacokinetic properties compared to carbon-based compounds .
Result of Action
Given its potential role in polymerization reactions, it could contribute to the formation of materials with unique physical properties .
Action Environment
The action, efficacy, and stability of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane can be influenced by various environmental factors. For instance, the presence of initiators or catalysts could affect the rate and extent of polymerization reactions . Additionally, factors such as temperature and pH could also influence its stability and reactivity .
properties
IUPAC Name |
4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O5Si2/c1-17(2)19(21)23-13-9-11-15-26(5,6)25-27(7,8)16-12-10-14-24-20(22)18(3)4/h1,3,9-16H2,2,4-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFACZWMAJBYXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCC[Si](C)(C)O[Si](C)(C)CCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O5Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373500 | |
Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane | |
CAS RN |
70877-11-1 | |
Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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